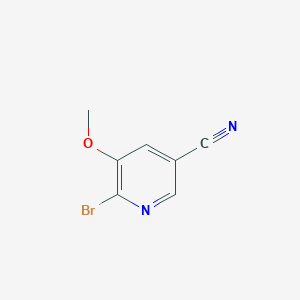

6-Bromo-5-methoxynicotinonitrile

Description

The exploration of novel chemical entities with tailored functionalities is a cornerstone of modern drug discovery and materials science. Within this landscape, the design and synthesis of heterocyclic compounds play a pivotal role, as these structures are prevalent in a vast array of biologically active molecules and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGPCFJNFJJABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 5 Methoxynicotinonitrile and Its Key Precursors

General Approaches to Pyridine-3-carbonitrile Scaffold Construction

The synthesis of the pyridine-3-carbonitrile, or nicotinonitrile, framework is a well-established area of organic chemistry, with methods evolving from classical, often harsh, conditions to more sophisticated and efficient catalyst-driven processes.

Historical Synthetic Routes to Nicotinonitriles

Historically, the synthesis of nicotinonitriles often involved multi-step processes starting from readily available pyridine (B92270) derivatives. One of the earliest methods involved the dehydration of nicotinamide, the corresponding amide of nicotinic acid. This was typically achieved using strong dehydrating agents like phosphorus pentoxide. Another classical approach is the von Richter reaction, where a nitroarene is treated with cyanide, although this method is often limited in scope and can produce a mixture of products. The Sandmeyer reaction, involving the diazotization of an aminopyridine followed by treatment with a cyanide salt, has also been a staple in the synthesis of nicotinonitriles. These early methods, while foundational, often suffered from low yields, harsh reaction conditions, and limited functional group tolerance.

Modern Catalyst-Driven Syntheses of Substituted Nicotinonitriles

The advent of modern catalysis has revolutionized the synthesis of substituted nicotinonitriles, offering milder reaction conditions, higher yields, and greater functional group compatibility.

Multicomponent Reactions (MCRs): A prominent modern strategy is the use of one-pot multicomponent reactions. These reactions, which combine three or more starting materials in a single synthetic operation, provide rapid access to complex molecular architectures. For instance, the Bohlmann-Rahtz pyridine synthesis and its variations allow for the construction of polysubstituted pyridines from enamines and ynenones. More contemporary MCRs often employ catalysts to improve efficiency and selectivity. Nanocatalysts, for example, have been utilized in the synthesis of polyfunctionalized pyridines via MCRs, offering advantages such as high surface area and easy recovery. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, have become indispensable tools for the functionalization of pre-existing pyridine rings. These methods allow for the precise introduction of various substituents onto the pyridine core, starting from halogenated pyridines.

C-H Activation: More recently, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. mdpi.comyoutube.comnih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-X bonds. Catalysts based on rhodium, iridium, and nickel have been successfully employed in the C-H functionalization of pyridines, enabling the introduction of a wide range of functional groups with high regioselectivity. mdpi.comyoutube.comnih.govresearchgate.net For example, nickel-catalyzed C-H functionalization has been used for the synthesis of various nitrogen-containing heterocycles. mdpi.com

Catalytic Cycloadditions: Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes with nitriles have proven to be a highly efficient method for the construction of substituted pyridines. This approach allows for the rapid assembly of the pyridine ring from simple, acyclic precursors.

Targeted Synthesis of 6-Bromo-5-methoxynicotinonitrile

The specific arrangement of substituents in this compound necessitates a carefully planned synthetic strategy. The introduction of the bromo, methoxy (B1213986), and cyano groups at the desired positions can be achieved through several pathways, each with its own set of advantages and challenges.

Bromination Methodologies on Methoxy-Substituted Nicotinonitriles

One logical approach to the synthesis of this compound is the late-stage bromination of a 5-methoxynicotinonitrile (B1371411) precursor. The methoxy group at the 5-position is an ortho-, para-director, and the nitrogen atom in the pyridine ring deactivates the ortho (C2 and C6) and para (C4) positions towards electrophilic attack. This directing effect can be exploited to achieve regioselective bromination at the C6 position.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and bromine (Br₂). The choice of solvent and reaction conditions is crucial to control the regioselectivity and prevent over-bromination. For instance, the bromination of activated aromatic systems can be fine-tuned by the solvent polarity.

| Precursor | Brominating Agent | Conditions | Product |

| 5-Methoxynicotinonitrile | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | This compound |

| 5-Methoxynicotinonitrile | Bromine (Br₂) | Acetic acid | This compound |

This table represents plausible reaction conditions based on general knowledge of aromatic bromination and may not reflect optimized experimental results.

Methoxylation Strategies on Bromo-Substituted Nicotinonitriles

An alternative strategy involves the introduction of the methoxy group onto a pre-existing bromo-substituted nicotinonitrile. This typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A suitable precursor for this approach would be a di-halogenated nicotinonitrile, such as 6-bromo-5-chloronicotinonitrile (B3027233) or 5,6-dibromonicotinonitrile.

The reaction would involve treating the di-halo precursor with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol (B129727) or another suitable solvent. The relative reactivity of the two halogen atoms is a key consideration. In many cases, the halogen at the 6-position of the pyridine ring is more susceptible to nucleophilic attack than the halogen at the 5-position.

A study on the synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles demonstrated the feasibility of halogen exchange and substitution reactions on the pyridine ring, providing insights into the potential challenges and successes of such strategies. researchgate.net

| Precursor | Methoxylating Agent | Conditions | Product |

| 5,6-Dibromonicotinonitrile | Sodium Methoxide (NaOMe) | Methanol, reflux | This compound |

| 6-Bromo-5-chloronicotinonitrile | Sodium Methoxide (NaOMe) | Methanol, reflux | This compound |

This table illustrates potential synthetic pathways; the regioselectivity would need to be experimentally verified.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can also be approached from the perspective of convergent and divergent synthesis.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.gov In the context of this compound, one could envision a scenario where a common precursor, such as 5,6-dihalonicotinonitrile, is used to generate a library of compounds by reacting it with different nucleophiles (e.g., methoxide, ethoxide, amines) at the 5- or 6-position. researchgate.netrsc.org This strategy is particularly useful for exploring structure-activity relationships in drug discovery programs. An efficient and divergent one-pot synthesis of polyfunctionalized 2-pyridones from β-keto amides has been developed, showcasing the utility of this approach in pyridine chemistry. nih.gov

Synthesis of Related Bromo- and Methoxy-Nicotinonitrile Analogs for Comparative Studies

The development of synthetic routes to analogs of this compound is crucial for structure-activity relationship (SAR) studies and for creating diverse chemical libraries. The following sections detail the preparation of a positional isomer, an aminated precursor, and general derivatization strategies.

Preparation of Positional Isomers (e.g., 5-Bromo-6-methoxynicotinonitrile)

The synthesis of positional isomers like 5-bromo-6-methoxynicotinonitrile (B1465099) requires distinct strategic approaches compared to its 6-bromo counterpart. A common route involves the transformation of a pre-existing substituted pyridine. For instance, the synthesis of 5-bromo-6-chloropicolinonitrile, a related halogenated precursor, begins with the oxidation of 3-bromo-2-chloropyridine (B150940) to its corresponding 1-oxide. guidechem.com This intermediate is then subjected to cyanation using trimethylsilyl (B98337) cyanide and triethylamine (B128534) to yield the picolinonitrile. guidechem.com

Subsequent substitution of the chloro group with a methoxy group would lead to the desired 5-bromo-6-methoxynicotinonitrile. This nucleophilic aromatic substitution is a standard method for introducing alkoxy groups onto an activated pyridine ring.

A different approach might start from a nicotinic acid derivative. For example, the synthesis of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid is achieved by reacting 5-bromo-6-chloronicotinic acid with cyclopropyl (B3062369) carbinol in the presence of a base like potassium hydroxide. chemicalbook.com Adapting this method by using methanol instead of cyclopropyl carbinol would provide the 5-bromo-6-methoxynicotinic acid, which could then be converted to the nitrile.

Table 1: Synthesis of 5-Bromo-6-chloropicolinonitrile

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-Bromo-2-chloropyridine | 3-Chloroperoxybenzoic acid | 3-Bromo-2-chloropyridine 1-oxide | 61% | guidechem.com |

Synthesis of Aminated Nicotinonitrile Precursors (e.g., 6-Amino-5-methoxynicotinonitrile)

Aminated nicotinonitriles are key intermediates that allow for a wide range of further chemical modifications. The synthesis of 6-amino-5-methoxynicotinonitrile (B2640307) can be accomplished through a palladium-catalyzed cyanation reaction. chemicalbook.com Starting from 5-bromo-3-methoxypyridin-2-amine, the bromo group is replaced by a nitrile group using zinc cyanide as the cyanide source. chemicalbook.com This transformation is a powerful method for introducing the nitrile functionality selectively.

Another general strategy for synthesizing aminonicotinonitriles involves the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov This method builds the pyridine ring itself, incorporating the amino and nitrile groups in a single cyclization step. nih.gov

Table 2: Synthesis of 6-Amino-5-methoxynicotinonitrile

| Starting Material | Reagents | Product | Reference |

|---|

Derivatization Strategies for Expanding Nicotinonitrile Chemical Space

The bromo and nitrile functionalities on the nicotinonitrile scaffold serve as versatile handles for a variety of chemical transformations, enabling the expansion of the chemical space.

Nucleophilic Aromatic Substitution: The bromine atom, particularly when activated by the electron-withdrawing nitrile group, can be displaced by various nucleophiles. evitachem.com This includes amines, alcohols, and thiols, allowing for the introduction of a wide array of substituents at the 6-position. evitachem.com

Cross-Coupling Reactions: The bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions. Suzuki coupling can be used to introduce new carbon-carbon bonds by reacting the bromo-nicotinonitrile with boronic acids or esters. Similarly, Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds with a wide range of amines.

Nitrile Group Transformations: The nitrile group itself can be derivatized. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up further avenues for derivatization, such as amide coupling reactions.

Derivatization via Functional Group Handles: Introducing other functional groups provides more opportunities. For example, creating a hydroxyl group allows for etherification or esterification. The use of derivatization reagents like dansyl chloride can be used to label hydroxyl groups, which is a common strategy to enhance analytical properties. nih.gov Similarly, carboxylic acid groups can be activated with agents like EDC and DMAP to form amides with various amines. nih.gov These strategies are fundamental in combinatorial chemistry and drug discovery to rapidly generate libraries of related compounds for biological screening. nih.govresearchgate.net

Reactivity and Advanced Transformational Chemistry of 6 Bromo 5 Methoxynicotinonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

Reactivity Profile of the Bromine Center

The bromine atom at the 6-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the adjacent electron-withdrawing nitrile group, facilitates the displacement of the bromide ion by a variety of nucleophiles. This reactivity is a cornerstone of its use as a synthetic intermediate.

Common nucleophiles employed in the substitution of the bromine atom include amines, alcohols, and thiols. For instance, the reaction with amines can lead to the formation of 6-amino-5-methoxynicotinonitrile (B2640307) derivatives, which are valuable precursors for more complex heterocyclic structures. The conditions for these reactions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide generated.

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group at the 5-position is generally more stable than the bromine atom at the 6-position. However, under certain conditions, it can undergo cleavage to reveal a hydroxyl group. This transformation is typically achieved using strong acids or Lewis acids, such as boron tribromide (BBr3), which are known to cleave aryl methyl ethers. The resulting 6-bromo-5-hydroxynicotinonitrile (B15046134) can then serve as a precursor for a different set of derivatives through reactions at the hydroxyl functionality.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) at the 3-position is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. For example, treatment with a strong acid like sulfuric acid in the presence of water can convert the nitrile to a primary amide, 6-bromo-5-methoxynicotinamide.

Furthermore, the nitrile group can be reduced to a primary amine (-CH2NH2). This reduction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting aminomethylpyridine derivative opens up another avenue for diversification.

Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-5-methoxynicotinonitrile

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for such transformations, enabling the introduction of a wide range of substituents at the 6-position of the pyridine ring.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. This compound readily participates in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or their esters to form biaryl structures. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand, and a base, such as potassium carbonate or cesium carbonate. The choice of solvent often involves a mixture of an organic solvent like dioxane or toluene (B28343) with water.

The reaction proceeds with high efficiency and tolerates a wide range of functional groups, making it a powerful method for the synthesis of complex molecules. For instance, the coupling of this compound with phenylboronic acid yields 5-methoxy-6-phenylnicotinonitrile.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 5-methoxy-6-phenylnicotinonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | 5-methoxy-6-(4-methoxyphenyl)nicotinonitrile |

| Pyridine-3-boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | 5-methoxy-6-(pyridin-3-yl)nicotinonitrile |

Sonogashira Coupling for Carbon-Carbon Bond Formation

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of arylalkynes. This compound can be coupled with a variety of terminal alkynes under Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst (such as CuI), and a base, often an amine like triethylamine (B128534) or diisopropylethylamine.

The reaction of this compound with an alkyne such as phenylacetylene (B144264) provides access to 6-alkynyl-5-methoxynicotinonitrile derivatives, which are valuable intermediates for the synthesis of various heterocyclic compounds and can be used in applications such as materials science and medicinal chemistry.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 5-methoxy-6-(phenylethynyl)nicotinonitrile |

| Trimethylsilylacetylene | Pd(OAc)2 / XPhos | CuI | DIPA | Toluene | 5-methoxy-6-((trimethylsilyl)ethynyl)nicotinonitrile |

| 1-Heptyne | Pd(PPh3)4 | CuI | Et3N | DMF | 6-(hept-1-yn-1-yl)-5-methoxynicotinonitrile |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has proven to be highly effective for the amination of aryl halides, including heteroaryl halides like this compound. The general transformation involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.org

The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and efficient conversions. nih.gov For instance, palladium(II) acetate (B1210297) [Pd(OAc)2] in combination with a bulky, electron-rich phosphine ligand like Xantphos is a commonly employed catalytic system. nih.govnih.gov The use of a strong base, such as cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu), is necessary to facilitate the reaction. nih.govchemspider.com The reaction is typically carried out in an inert solvent like toluene or dioxane under an argon atmosphere. chemspider.comlibretexts.org

In the context of this compound, the Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups at the 6-position of the pyridine ring. This includes the coupling with various primary and secondary amines, as well as ammonia (B1221849) equivalents, to furnish the corresponding 6-amino-5-methoxynicotinonitrile derivatives. wikipedia.orgchemicalbook.comsynhet.com The use of lithium bis(trimethylsilyl)amide can serve as an ammonia equivalent, which after the coupling reaction and subsequent hydrolysis, yields the primary amine. nih.gov

| Catalyst/Ligand | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2/Xantphos | Aryl amines | Cs2CO3 | Toluene | 100 | Good |

| [Pd2(dba)3]/BINAP | Cyclohexane-1,2-diamine | NaOtBu | Toluene | 80 | 60 |

Table 1: Representative Conditions for Buchwald-Hartwig Amination.

Other Transition Metal-Mediated Coupling Transformations

Beyond C-N bond formation, the bromine atom in this compound serves as a handle for various other transition metal-mediated cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com The reaction generally employs a palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium precursor and a phosphine ligand, along with a base like potassium carbonate or sodium hydroxide, in a solvent system that can include water. wikipedia.orgresearchgate.net This methodology can be applied to this compound to introduce various aryl, heteroaryl, or vinyl substituents at the 6-position.

| Catalyst | Boronic Acid/Ester | Base | Solvent |

| Pd(PPh3)4 | Arylboronic acid | K2CO3 | Toluene/Water |

| CataXCium A Pd G3 | Various boronic esters | - | - |

Table 2: General Conditions for Suzuki-Miyaura Coupling. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is a fundamental tool for the synthesis of arylalkynes and conjugated enynes. researchgate.net Typical conditions involve a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base, which often also serves as the solvent. wikipedia.orgorganic-chemistry.org Applying this to this compound allows for the direct alkynylation of the pyridine ring, opening pathways to a variety of alkyne-functionalized derivatives.

| Catalyst | Co-catalyst | Base | Solvent |

| Pd(PPh3)4 | CuI | Et3N | THF |

| PdCl2(PPh3)2 | CuI | n-Butylamine | THF |

Table 3: Common Conditions for Sonogashira Coupling. wikipedia.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org While the toxicity of organotin reagents is a drawback, the reaction is valued for its versatility and the stability of the stannane (B1208499) reagents. organic-chemistry.orglibretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method can be used to couple this compound with a variety of organostannanes, including those bearing alkyl, vinyl, aryl, and alkynyl groups.

| Catalyst | Organostannane |

| Pd(PPh3)4 | (Ethenyl)tributyltin |

| PdCl2(PPh3)2 | Various organostannanes |

Table 4: General Components for Stille Coupling. nih.gov

Hydrogenation and Reduction Chemistry of the Nitrile Moiety

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various reduction reactions to yield primary amines or aldehydes.

Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This transformation is typically carried out using a heterogeneous catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the corresponding aminomethylpyridine derivative, (5-methoxy-6-bromopyridin-3-yl)methanamine.

Alternatively, chemical reducing agents can be employed. For instance, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. Careful control of the reaction conditions is necessary due to the high reactivity of LiAlH4. Another common reagent is sodium borohydride (B1222165) (NaBH4) in the presence of a cobalt(II) chloride catalyst, which offers a milder alternative for the reduction of nitriles.

Partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds via an imine intermediate, which is hydrolyzed upon workup to afford the corresponding aldehyde.

Cycloaddition and Annulation Reactions Employing this compound as a Dienophile or Building Block

The electron-deficient nature of the pyridine ring and the presence of the electron-withdrawing nitrile group make this compound a potential candidate for participating in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. In such a reaction, the pyridine ring would react with a diene, leading to the formation of a bicyclic or polycyclic system. The regioselectivity and stereoselectivity of these reactions would be influenced by the electronic and steric properties of both the diene and the dienophile.

Furthermore, the nitrile group itself can participate in [3+2] cycloaddition reactions with azides, a key transformation in "click chemistry," to form tetrazole rings. nih.gov This reaction is often catalyzed by copper(I) and provides a highly efficient route to functionalized tetrazolylpyridines.

As a building block, the multiple reaction sites on this compound allow for its use in annulation reactions to construct fused heterocyclic systems. For example, after transformation of the nitrile group or the bromo substituent, intramolecular cyclization reactions can be designed to build new rings onto the pyridine core. The cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of a base is a known method for synthesizing nicotinonitrile derivatives, highlighting the utility of nitrile-containing compounds in ring-forming reactions. nih.gov

Based on a comprehensive search of available scientific literature and databases, detailed experimental data for the advanced spectroscopic and analytical characterization of the specific chemical compound this compound is not publicly available. While general principles of the requested analytical techniques can be described, the specific data points, such as precise mass, NMR chemical shifts, IR absorption bands, or crystallographic parameters required to populate the requested article structure, have not been found.

Information is available for analogous compounds, such as those with different substitution patterns on the pyridine ring or different functional groups. However, per the instructions to focus solely on this compound, this information cannot be used to generate the requested scientifically accurate article.

Therefore, it is not possible to provide the detailed research findings and data tables for the following outlined sections:

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 5 Methoxynicotinonitrile

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

To fulfill this request, access to proprietary research data or newly published studies specifically characterizing 6-Bromo-5-methoxynicotinonitrile would be required.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are fundamental in determining the purity of this compound, as well as for its separation from reaction mixtures and isolation of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are the principal methods employed for these purposes.

HPLC is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and wide applicability. nih.gov For substituted nicotinonitriles and related pyridine (B92270) derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comresearchgate.net This method typically utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase, allowing for the efficient separation of the main compound from its potential impurities, which may arise from synthesis or degradation.

The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes by controlling the ionization of the analytes. sielc.com Detection is commonly performed using a UV detector, as pyridine derivatives with a cyanogroup typically exhibit strong UV absorbance. researchgate.net The method can be validated for precision, accuracy, and linearity to ensure reliable quantification of purity. nih.govnih.gov

Table 1: Illustrative RP-HPLC Method for this compound Purity Analysis

| Parameter | Condition | Purpose |

| Instrumentation | High-Performance Liquid Chromatograph | To perform the separation. |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Stationary phase for separating compounds based on hydrophobicity. nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Eluent system to move the sample through the column. Formic acid improves peak shape. sielc.com |

| Gradient | Isocratic or Gradient (e.g., 30% B to 95% B over 15 minutes) | An isocratic elution uses a constant mobile phase composition, while a gradient elution changes it to separate compounds with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. nih.gov |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak resolution. nih.gov |

| Injection Volume | 5-10 µL | The amount of sample introduced onto the column. |

| Detection | UV at 260-270 nm | Nicotinonitrile derivatives absorb UV light, allowing for their detection and quantification. researchgate.net |

Gas chromatography is another powerful technique for analyzing volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides exceptional selectivity and structural information, making it ideal for identifying trace impurities. nih.gov The presence of a bromine atom in the molecule makes it particularly amenable to selective detection methods. osti.gov

For analysis, the compound is vaporized in a heated injector and separated on a capillary column coated with a stationary phase. Non-polar or mid-polarity columns, such as those with a phenyl polysiloxane phase, are generally suitable for this class of compounds. Flame Ionization Detection (FID) can be used for quantification, while Mass Spectrometry (MS) is used for definitive identification of the parent compound and any related substances by analyzing their fragmentation patterns. nih.govunodc.org The characteristic isotopic signature of bromine (79Br and 81Br) in the mass spectrum provides a clear marker for identifying bromine-containing fragments. researchgate.net

Table 2: Representative GC-MS Method for this compound Analysis

| Parameter | Condition | Purpose |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | To separate volatile compounds and identify them based on their mass-to-charge ratio. nih.gov |

| Column | Fused Silica (B1680970) Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1.2 mL/min) | Inert gas to carry the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program is used to elute compounds with different boiling points effectively. |

| Detector | Mass Spectrometer (MS) | Provides mass fragmentation data for structural elucidation and identification. nih.govosti.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. nih.gov |

| Mass Range | 50-400 amu | The range of mass-to-charge ratios scanned to detect the compound and its fragments. |

Thin Layer Chromatography is a simple, rapid, and cost-effective method used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for larger-scale column chromatography. researchgate.net For nicotinonitrile derivatives, silica gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. researchgate.net

A spot of the compound dissolved in a suitable solvent is applied to the plate, which is then placed in a sealed chamber containing a specific mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The separated spots can be visualized under UV light (at 254 nm) or by using staining reagents. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given system.

Table 3: Typical TLC System for this compound Analysis

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent that separates compounds based on polarity. The F254 indicator allows for UV visualization. researchgate.net |

| Mobile Phase | Chloroform-Ethanol (e.g., 95:5 v/v) or Hexane-Ethyl Acetate (B1210297) (e.g., 70:30 v/v) | The eluent system; its polarity is optimized to achieve good separation (target Rf 0.3-0.5). researchgate.net |

| Application | Spotting a solution of the compound onto the baseline | The sample is applied in a small, concentrated spot. |

| Development | Ascending development in a closed chamber | The mobile phase moves up the plate, separating the components. |

| Visualization | UV light at 254 nm | The compound, containing a UV-active chromophore, will appear as a dark spot on the fluorescent background. |

Elemental Analysis (CHN) for Stoichiometric Compositional Verification

Elemental analysis is a crucial analytical technique for confirming the empirical formula of a synthesized compound. It precisely measures the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure sample. The experimental results are then compared with the theoretically calculated percentages based on the compound's molecular formula.

For this compound (C7H5BrN2O), the analysis is performed using a CHNS elemental analyzer. rsc.org A small, accurately weighed amount of the pure compound undergoes high-temperature combustion in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. rsc.org These combustion gases are then separated and quantified by a detector, typically a thermal conductivity detector. A close agreement, generally within ±0.4%, between the experimentally found values and the calculated values confirms the elemental composition and supports the structural identity of the compound. acs.org

Table 4: Elemental Composition of this compound (C7H5BrN2O)

| Element | Molecular Formula | Atomic Mass ( g/mol ) | Theoretical % | Experimental % (Expected Range) |

| Carbon (C) | C7 | 12.01 | 37.02 | 37.02 ± 0.4 |

| Hydrogen (H) | H5 | 1.01 | 2.22 | 2.22 ± 0.4 |

| Bromine (Br) | Br1 | 79.90 | 35.19 | Not Determined by CHN Analysis |

| Nitrogen (N) | N2 | 14.01 | 12.34 | 12.34 ± 0.4 |

| Oxygen (O) | O1 | 16.00 | 7.05 | Not Determined by CHN Analysis |

| Total | C7H5BrN2O | 227.04 | 100.00 | - |

Computational Chemistry and Mechanistic Insights for 6 Bromo 5 Methoxynicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations for 6-Bromo-5-methoxynicotinonitrile can reveal its intrinsic reactivity, spectroscopic signatures, and geometric preferences. The wB97XD functional, for example, is noted for its accuracy in various systems. nih.gov

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital represents the region from which an electron is most likely to be donated. In electrophilic attacks, the site on the molecule with the highest HOMO density is the most probable point of reaction.

LUMO: This orbital represents the region to which an electron is most likely to be accepted. In nucleophilic attacks, the site with the highest LUMO density is the most susceptible.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO is likely concentrated around the electron-withdrawing cyano group and the carbon atoms of the ring, particularly those influenced by the electronegative bromine and nitrogen atoms.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.10 | Indicates high kinetic stability and low reactivity |

Note: The values presented in this table are illustrative and would need to be confirmed by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that visualizes the charge distribution across a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, negative potential is expected around the nitrogen atom of the cyano group and the pyridine ring nitrogen, as well as the oxygen of the methoxy group.

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential would likely be found on the hydrogen atoms and the carbon atom of the cyano group.

Green Regions (Neutral Potential): These areas represent regions of relatively neutral charge.

The MEP surface provides a clear, intuitive picture of the molecule's reactive sites, guiding the design of chemical reactions. researchgate.netresearchgate.net

DFT calculations can accurately predict spectroscopic data, which is essential for structure elucidation and verification.

NMR Chemical Shifts: Computational methods can predict ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the molecular structure and assist in assigning complex spectra, often using statistical approaches like the DP4+ probability analysis for greater accuracy. nih.gov

Table 2: Representative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 145.2 | 144.8 |

| C3 | 115.8 | 116.1 |

| C4 | 140.1 | 139.7 |

| C5 | 155.4 | 155.0 |

| C6 | 118.9 | 119.3 |

| CN | 117.3 | 117.5 |

| OCH₃ | 56.7 | 56.5 |

Note: This table contains representative data to illustrate the typical agreement between calculated and experimental values.

Vibrational Frequencies: DFT can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. q-chem.com Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C-H stretch, C=N bend, ring deformation). This analysis is crucial for assigning experimental spectral bands to specific functional groups and vibrational modes within the molecule. nih.govdocumentsdelivered.com The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental results. researchgate.net

Mechanistic Studies and Transition State Analysis of Key Reactions

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution at the C6 position or cross-coupling reactions involving the C-Br bond.

Using DFT, a potential energy surface for a proposed reaction can be mapped out. This involves:

Locating Reactants, Intermediates, and Products: The geometries of all stable species in the reaction are optimized.

Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

Such theoretical studies can distinguish between competing reaction pathways and explain observed product distributions without the need for extensive experimental screening. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This provides insight into the dynamic behavior of this compound.

Conformational Analysis: The methoxy group (-OCH₃) attached to the pyridine ring is not fixed; it can rotate around the C5-O bond. MD simulations can explore the rotational energy barrier and determine the most stable conformations (rotamers) of the molecule in different environments (e.g., in a vacuum, in a solvent).

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules. nih.gov This includes analyzing interactions with solvent molecules to understand solubility, or simulating its behavior in a crystal lattice to understand packing forces like π–π stacking and hydrogen bonding. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property/Reactivity Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or reactivity. For a series of related nicotinonitrile derivatives, a QSPR model could be developed to predict a specific outcome.

The process involves:

Dataset Creation: A set of molecules with known experimental data (e.g., reaction rate, solubility, biological activity) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include electronic properties (from DFT), topological indices (describing connectivity), and 3D descriptors (describing shape and size).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the target property.

Validation: The model's predictive power is tested on an external set of molecules not used in its creation.

A validated QSPR model could then be used to predict the properties of new, unsynthesized derivatives of this compound, accelerating the discovery of compounds with desired characteristics.

Conclusion and Future Research Perspectives

Summary of Synthetic Utility and Chemical Reactivity Profile of 6-Bromo-5-methoxynicotinonitrile

This compound serves as a highly functionalized pyridine (B92270) derivative, offering multiple reaction sites for synthetic chemists to exploit. The bromine atom at the 6-position is a prime handle for various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups. This is a common strategy in the synthesis of complex molecules. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid, converted to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility. The methoxy (B1213986) group at the 5-position, being an electron-donating group, influences the reactivity of the pyridine ring, particularly affecting the electrophilicity of the adjacent carbon atoms.

The reactivity of this compound is a delicate balance of the electronic effects of its substituents. The electron-withdrawing nature of the nitrile and the bromine atom makes the pyridine ring electron-deficient, which can be a key factor in certain nucleophilic substitution reactions. Conversely, the methoxy group can direct electrophilic attack and modulate the reactivity of the coupling partners in cross-coupling reactions.

Untapped Synthetic Potential and Opportunities for Methodological Advancements

While the primary utility of this compound has been demonstrated in the context of creating more complex substituted pyridines, significant untapped potential remains. The strategic positioning of the functional groups opens avenues for the development of novel cascade reactions, where multiple transformations can occur in a single pot, leading to a rapid increase in molecular complexity.

Further methodological advancements could focus on:

Selective Functionalization: Developing catalytic systems that can selectively target either the bromine atom or the C-H bonds of the pyridine ring for functionalization would provide even greater control over the synthesis of complex architectures.

Asymmetric Catalysis: The development of asymmetric transformations utilizing this compound as a substrate could lead to the synthesis of chiral pyridine-containing molecules, which are of high interest in medicinal chemistry.

Novel Cross-Coupling Methodologies: Exploring new and more sustainable cross-coupling methods, such as those utilizing earth-abundant metal catalysts or photoredox catalysis, would enhance the green chemistry profile of syntheses involving this building block.

The exploration of the reactivity of the nitrile group beyond simple hydrolysis, for instance in [2+2+2] cycloadditions or as a directing group, could also unlock new synthetic pathways.

Broader Implications for the Rational Design and Synthesis of Complex Pyridine-Based Architectures

The strategic use of highly functionalized building blocks like this compound has profound implications for the rational design and synthesis of complex pyridine-based architectures. The ability to predictably and selectively modify different positions on the pyridine ring allows for the systematic exploration of the chemical space around a particular pharmacophore or functional motif.

This "building block" approach accelerates the drug discovery process by enabling the rapid generation of libraries of analogues with diverse substitution patterns. The insights gained from the reactivity of this compound can be extrapolated to other similarly substituted pyridines, contributing to a broader understanding of pyridine chemistry. This knowledge is crucial for the design of new catalysts, the development of novel synthetic methodologies, and ultimately, the creation of new molecules with desired properties for a wide range of applications, from pharmaceuticals to advanced materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Bromo-5-methoxynicotinonitrile?

- Answer : Begin with a pyridine scaffold and introduce substituents sequentially. For bromination, use NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) at 80–100°C. Methoxy groups can be introduced via nucleophilic aromatic substitution (e.g., NaOMe/CuI in DMF). The nitrile group is typically installed early using cyanation reagents like CuCN or via Pd-catalyzed cross-coupling (e.g., Zn(CN)₂). Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm regiochemistry using NOE NMR experiments .

Q. How should researchers validate the structural integrity of this compound?

- Answer : Use a combination of ¹H NMR (e.g., δ 8.4–8.5 ppm for pyridine protons), ¹³C NMR (nitrile signal ~115 ppm), and high-resolution mass spectrometry (HRMS) to confirm the molecular ion [M+H]⁺. Compare spectral data with structurally analogous compounds, such as 5-Bromonicotinonitrile ( ) or 2-Bromo-5-methylnicotinonitrile (), to verify substituent positions .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Monitor for decomposition via periodic TLC or HPLC analysis. Avoid exposure to moisture, as halogenated nitriles are prone to hydrolysis. Safety protocols from recommend resealing containers after use and maintaining dry, ventilated storage areas .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer : The electron-withdrawing nitrile and bromine groups activate the pyridine ring toward electrophilic substitution at the 2- and 4-positions, while the methoxy group directs reactivity via resonance effects. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C). Optimize ligand choice (e.g., SPhos for sterically hindered partners) based on studies for 5-Bromonicotinonitrile ( ) .

Q. What analytical methods resolve contradictions in reported reaction yields for halogen displacement reactions involving this compound?

- Answer : Systematically vary solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Cs₂CO₃), and catalysts (CuI vs. Pd(OAc)₂) to identify optimal conditions. Use HPLC-MS to detect side products (e.g., demethylation or dehalogenation). Reference kinetic studies on 2-Bromo-4-methylnicotinonitrile (), where solvent polarity significantly impacted yields .

Q. How can computational modeling predict the metabolic stability of this compound in biological systems?

- Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density and identify susceptible sites for cytochrome P450 oxidation. Compare with experimental data on brominated pyridines (e.g., 6-Bromoquinoxaline in ), where halogen position correlates with metabolic half-life. Use molecular docking simulations to assess binding affinity with detoxification enzymes .

Methodological Notes

- Synthetic Optimization : For scale-up, replace column chromatography with recrystallization (ethanol/water) to improve yield and purity .

- Safety Protocols : Follow PPE guidelines (gloves, goggles) and emergency measures from (e.g., ventilate areas after inhalation exposure) .

- Data Reproducibility : Document reaction parameters (e.g., moisture levels, catalyst lot numbers) rigorously, as minor variations can lead to significant discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.